molecular formula C15H11ClN2OS B2655828 4-[6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-3-buten-2-one CAS No. 338793-19-4

4-[6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-3-buten-2-one

Cat. No. B2655828
CAS RN: 338793-19-4
M. Wt: 302.78
InChI Key: HZIWWIOPOKRVMX-FARCUNLSSA-N
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Description

The compound “4-[6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-3-buten-2-one” is a chemical compound with a complex structure. It is also known as 6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde . The compound has been studied for its potential biological activities .


Molecular Structure Analysis

The molecular formula of this compound is C12H7ClN2OS . It consists of carbon ©, hydrogen (H), chlorine (Cl), nitrogen (N), oxygen (O), and sulfur (S) atoms. The exact mass of the molecule is 261.9967617 g/mol .


Physical And Chemical Properties Analysis

The compound is a solid with a molecular weight of 262.72 g/mol . Its melting point is between 192 - 195 °C . The compound has a topological polar surface area of 62.6 Ų .

Scientific Research Applications

Antiviral and Antibacterial Applications

Research on imidazo[1,2-b][1,3,4]thiadiazole derivatives from carbohydrates has indicated potential antiviral activity against the Junín virus, with p-chlorophenyl derivatives showing effectiveness in micromolar concentrations (Fascio, Sepúlveda, Damonte, & D'Accorso, 2019). Additionally, certain imidazo[2,1-b][1,3,4]thiadiazole (ITD) hybrid compounds have been synthesized and demonstrated efficient antibacterial activity and antioxidant effects, with some showing very high anti-tuberculosis activities at low concentrations (Taflan, Bayrak, Er, Alpay Karaoğlu, & Bozdeveci, 2019).

Corrosion Inhibition

Imidazo[4,5-b]pyridine derivatives have been evaluated for their performance in inhibiting mild steel corrosion, showing high inhibition performance with one derivative achieving 90% effectiveness. These compounds act as mixed-type inhibitors, and their efficiency is supported by Density Functional Theory (DFT) and molecular dynamic simulations (Saady et al., 2021).

Antimicrobial Evaluation

New series of compounds derived from 6-(phenyl/4-chlorophenyl)imidazo[2,1-b]thiazole-3-acetic acid hydrazide have been synthesized and evaluated for their antibacterial and antifungal activities, with some compounds showing significant activity against a range of pathogens (Güzeldemirci, Şatana, & Küçükbasmacı, 2013).

Cytotoxic Activity

Compounds bearing the imidazo[2,1-b]thiazole scaffold have been tested for cytotoxicity against human cancer cell lines. One particular compound demonstrated potential as a cancer cell line inhibitor, showing significant inhibition against MDA-MB-231 cells (Ding et al., 2012).

properties

IUPAC Name

(E)-4-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]but-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2OS/c1-10(19)2-7-13-14(11-3-5-12(16)6-4-11)17-15-18(13)8-9-20-15/h2-9H,1H3/b7-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZIWWIOPOKRVMX-FARCUNLSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=CC1=C(N=C2N1C=CS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C=C/C1=C(N=C2N1C=CS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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